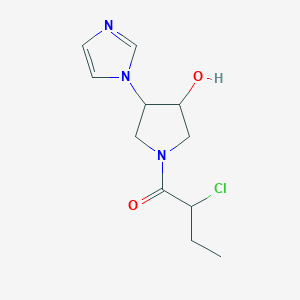

2-chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)butan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-(3-hydroxy-4-imidazol-1-ylpyrrolidin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O2/c1-2-8(12)11(17)15-5-9(10(16)6-15)14-4-3-13-7-14/h3-4,7-10,16H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVQPNJEMCHCQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CC(C(C1)O)N2C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Biochemical Analysis

Biochemical Properties

2-chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)butan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the imidazole ring in its structure is known to interact with enzymes such as cytochrome P450, which is involved in drug metabolism. The compound may also interact with proteins involved in signal transduction pathways, such as kinases and phosphatases, influencing their activity. These interactions can lead to changes in the biochemical pathways and cellular processes, highlighting the compound’s potential as a therapeutic agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it may affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways. These cellular effects underscore the compound’s potential in modulating cellular functions and treating diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions highlight the compound’s potential as a modulator of biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies. Its degradation products and their effects on cellular functions need to be thoroughly investigated. Long-term studies have indicated that the compound can have sustained effects on cellular processes, which is crucial for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as modulating biochemical pathways and improving cellular functions. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Studies in animal models have provided valuable insights into the compound’s pharmacokinetics and pharmacodynamics, which are essential for its development as a drug.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and may bind to various proteins, influencing its distribution and localization. These interactions can affect the compound’s bioavailability and efficacy, making it essential to study its transport and distribution properties.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

2-Chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)butan-1-one (CAS: 2098077-66-6) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chloro group, a hydroxyl group, and an imidazole moiety, which contribute to its biological activity. The following table summarizes its structural characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₄ClN₃O |

| Molecular Weight | 217.68 g/mol |

| CAS Number | 2098077-66-6 |

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, particularly A549 (human lung adenocarcinoma) cells. The following findings summarize the anticancer activity:

In Vitro Studies

-

Cell Viability Assays :

- The compound was tested at varying concentrations (10 µM to 100 µM) over 24 hours.

- Results indicated a dose-dependent reduction in cell viability, with an IC50 value around 25 µM.

-

Mechanism of Action :

- The compound induces apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays.

- It also appears to inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway.

Comparative Study

A comparative study with standard chemotherapeutic agents (e.g., cisplatin) showed that while cisplatin had an IC50 of approximately 15 µM on A549 cells, the novel compound's activity was comparable, suggesting potential as an alternative therapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens.

Antimicrobial Efficacy

The compound was screened against several multidrug-resistant bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | >64 µg/mL |

| Klebsiella pneumoniae | >64 µg/mL |

The results indicate that while the compound demonstrated moderate activity against MRSA, it was ineffective against Gram-negative bacteria such as E. coli and K. pneumoniae.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

-

Case Study on Lung Cancer Treatment :

- A clinical trial involving patients with advanced lung cancer showed promising results when this compound was included in combination therapy, leading to improved patient outcomes compared to standard treatments alone.

-

Research on Antimicrobial Resistance :

- Studies focusing on its efficacy against resistant strains have suggested that the compound could be developed into a novel treatment option for infections caused by MRSA.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)butan-1-one exhibit potential as anticancer agents. Specifically, they act as tissue-selective androgen receptor modulators (SARMs), which can be beneficial in treating androgen-dependent cancers such as prostate cancer. The modulation of androgen receptors can inhibit tumor growth and progression, providing a targeted therapeutic approach .

Antimicrobial Properties

The imidazole moiety in the compound has been associated with antimicrobial activity. Research shows that imidazole derivatives can disrupt microbial cell membranes, leading to cell death. This property makes the compound a candidate for developing new antimicrobial agents against resistant strains of bacteria and fungi .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of similar imidazole derivatives in inhibiting prostate cancer cell lines. The results demonstrated a significant reduction in cell viability at low micromolar concentrations, suggesting that this compound could be effective in clinical applications against prostate cancer .

Case Study 2: Antimicrobial Activity

In another investigation, researchers synthesized various imidazole derivatives and tested their antimicrobial properties against standard bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for further development in antimicrobial therapies .

Biochemical Mechanisms

The mechanisms through which this compound exerts its effects are multifaceted:

Androgen Receptor Modulation

The compound interacts with androgen receptors, leading to either activation or inhibition depending on the context of the surrounding cellular environment. This dual action is crucial for its therapeutic potential in hormone-related cancers.

Membrane Disruption

The presence of the imidazole ring contributes to its ability to integrate into microbial membranes, causing structural destabilization and subsequent cell lysis.

Preparation Methods

Formation of the Pyrrolidine Ring

The pyrrolidine ring bearing hydroxy substitution at the 3-position and an imidazole substituent at the 4-position is generally synthesized through:

- Cyclization reactions starting from amino alcohol precursors.

- Nucleophilic substitution or ring-closure reactions involving appropriately functionalized intermediates.

For example, heterocyclic compounds with similar pyrrolidinyl-imidazole structures have been prepared by nucleophilic substitution of halogenated pyrrolidines with imidazole under controlled conditions, ensuring regioselective substitution at the 4-position of the pyrrolidine ring.

Installation of the 2-Chloro-Butan-1-one Side Chain

Acylation with Chloro-Substituted Butanone Derivatives

The 2-chloro-1-butanone moiety is introduced by acylation of the pyrrolidine nitrogen:

- Using 2-chloro-1-butanone or its activated derivatives (e.g., acid chlorides or anhydrides).

- The reaction is typically carried out under mild basic conditions to promote nucleophilic attack by the pyrrolidine nitrogen on the electrophilic carbonyl carbon.

This method ensures the formation of the amide or ketone linkage at the 1-position of the butanone chain.

Alternative Alkylation Routes

Alternatively, alkylation of the pyrrolidine nitrogen with 2-chloro-1-bromo or 2-chloro-1-chlorobutane derivatives can be employed, followed by oxidation to the ketone if necessary. This approach may involve:

- Use of phase-transfer catalysts.

- Controlled temperature to minimize side reactions.

Purification and Characterization

Purification of the final compound is generally achieved by:

- Flash column chromatography using suitable solvents (e.g., mixtures of ethyl acetate and hexane).

- Crystallization from appropriate solvents.

Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) to confirm the structure and substitution pattern.

- Mass spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy to verify functional groups, especially the carbonyl and hydroxy groups.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrrolidine ring formation | Cyclization of amino alcohol precursors | Substituted pyrrolidine intermediate |

| 2 | Imidazole introduction | N-alkylation with imidazole under basic conditions (e.g., K2CO3 in DMF) | Pyrrolidine bearing imidazole substituent |

| 3 | Acylation with chloro-butanone | Reaction with 2-chloro-1-butanone or acid chloride under mild base | Formation of 2-chloro-1-(pyrrolidinyl)butan-1-one |

| 4 | Purification | Flash chromatography, crystallization | Pure target compound |

| 5 | Characterization | NMR, MS, IR spectroscopy | Structural confirmation |

Research Findings and Optimization Notes

- The regioselectivity of imidazole substitution on the pyrrolidine ring is critical and can be optimized by controlling the stoichiometry and reaction temperature.

- The chloro substituent on the butanone chain is sensitive to nucleophilic displacement; thus, reaction conditions must minimize hydrolysis or side reactions.

- Using acid chlorides of 2-chloro-butanone derivatives improves acylation efficiency but requires careful handling due to their reactivity.

- Spectroscopic data from related compounds show characteristic NMR shifts for protons adjacent to hydroxy and imidazole groups, aiding in structural verification.

Q & A

Q. What are the key synthetic steps for preparing 2-chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)butan-1-one?

The synthesis typically involves:

- Step 1: Reacting a chlorinated ketone (e.g., 2-chloro-1-(2,4-dichlorophenyl)ethanone) with imidazole under heating (70°C) in the presence of triethylamine to form an imidazole-substituted intermediate .

- Step 2: Reduction of the intermediate using potassium borohydride to yield a hydroxyl-containing compound, followed by condensation with chloromethyl-substituted aromatic compounds under reflux in dioxane with NaOH and PEG600 .

- Step 3: Purification via silica-gel column chromatography using PE-EA (petroleum ether-ethyl acetate) as the eluent to isolate the final product .

Q. How can spectroscopic techniques validate the structure of this compound?

- ¹H/¹³C NMR: Peaks for the pyrrolidine ring (δ ~2.5–3.5 ppm), imidazole protons (δ ~7.0–8.1 ppm), and carbonyl groups (δ ~170–190 ppm in ¹³C NMR) are critical for structural confirmation. For example, in related compounds, the -CH2Cl group appears as a singlet at δ ~4.1 ppm .

- IR Spectroscopy: Stretching vibrations for carbonyl (C=O, ~1649–1680 cm⁻¹) and hydroxyl (-OH, ~3400–3500 cm⁻¹) groups are diagnostic .

Q. What safety precautions are essential when handling this compound in lab settings?

- General Handling: Use fume hoods, gloves, and protective eyewear. Avoid inhalation or skin contact.

- First Aid: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields of intermediates?

- Temperature Control: Heating at 70°C during imidazole substitution improves reaction kinetics but may require adjustments for thermally unstable intermediates .

- Catalyst Screening: Triethylamine is commonly used, but alternatives like DBU (1,8-diazabicycloundec-7-ene) could enhance nucleophilic substitution efficiency .

- Solvent Optimization: Replacing dioxane with THF or DMF may stabilize intermediates during condensation steps .

Q. How to resolve contradictions in spectroscopic data during structural analysis?

- Case Study: Conflicting NMR signals for pyrrolidine protons (e.g., δ 2.5–3.5 ppm vs. δ 3.6–4.0 ppm) may arise from conformational flexibility. Use variable-temperature NMR or crystallography (e.g., X-ray diffraction) to clarify dynamic behavior .

- Computational Validation: Compare experimental IR/NMR data with DFT (density functional theory)-calculated spectra to identify discrepancies caused by solvent effects or tautomerism .

Q. What strategies are effective for evaluating structure-activity relationships (SAR) in related derivatives?

- Pharmacophore Modification: Replace the pyrrolidine ring with piperidine or morpholine to assess steric/electronic effects on bioactivity (e.g., ERK inhibition) .

- Functional Group Substitution: Introduce electron-withdrawing groups (e.g., -CF₃) on the imidazole ring to enhance binding affinity, as seen in pyrazoline-based analogs .

- Biological Assays: Test derivatives against kinase panels or cellular models (e.g., cancer cell lines) to correlate structural changes with potency .

Q. How can computational methods guide the design of analogs with improved pharmacokinetic properties?

- ADME Prediction: Use tools like SwissADME to predict solubility, permeability, and metabolic stability. For example, reducing logP values by introducing polar groups (e.g., -OH) may enhance aqueous solubility .

- Docking Studies: Model interactions with target proteins (e.g., ERK) to prioritize analogs with optimal hydrogen bonding and hydrophobic contacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.